1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine
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Overview
Description
1-Acetyl-4-(tricyclo[4311<3,8>]undecylcarbonyl)piperazine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine involves multiple steps. One common method starts with the preparation of tricyclo[4.3.1.1<3,8>]undecane-1-carboxylic acid, which is then reacted with piperazine under specific conditions to form the desired compound . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar piperazine core but with a different substituent.
1-Acetyl-4-(4-methylphenyl)piperazine: This compound also has a piperazine core with a methyl group as the substituent.
Uniqueness
1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine is unique due to its tricyclic structure, which imparts distinct physicochemical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C18H28N2O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[4-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H28N2O2/c1-13(21)19-4-6-20(7-5-19)17(22)18-10-14-2-3-15(11-18)9-16(8-14)12-18/h14-16H,2-12H2,1H3 |
InChI Key |
KHXVJPSWTIZKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Origin of Product |
United States |
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